molecular formula C17H21N3O4S2 B2689916 Ethyl (5-((2,5-dimethylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate CAS No. 1351605-26-9

Ethyl (5-((2,5-dimethylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate

Cat. No.: B2689916
CAS No.: 1351605-26-9
M. Wt: 395.49
InChI Key: USTHQXIKAITNDW-UHFFFAOYSA-N
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Description

Ethyl (5-((2,5-dimethylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate is a bicyclic heterocyclic compound featuring a fused thiazolo[5,4-c]pyridine core. Key structural elements include:

  • Tetrahydrothiazolo[5,4-c]pyridine: A partially saturated bicyclic system combining a thiazole ring (sulfur and nitrogen atoms) and a pyridine ring.
  • Ethyl carbamate: A carbamate functional group at the 2-position, enhancing solubility and influencing pharmacokinetic properties.

This compound is hypothesized to exhibit biological activity due to its structural similarity to pharmacologically active thiazole and pyridine derivatives, though specific therapeutic applications require further validation.

Properties

IUPAC Name

ethyl N-[5-(2,5-dimethylphenyl)sulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S2/c1-4-24-17(21)19-16-18-13-7-8-20(10-14(13)25-16)26(22,23)15-9-11(2)5-6-12(15)3/h5-6,9H,4,7-8,10H2,1-3H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTHQXIKAITNDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC2=C(S1)CN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl (5-((2,5-dimethylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article summarizes the available research findings on its biological activity, including case studies and relevant data.

Chemical Structure and Properties

The compound can be described by its molecular formula C17H22N2O4SC_{17}H_{22}N_2O_4S and features a thiazole ring fused with a pyridine structure. The presence of the 2,5-dimethylphenyl sulfonyl group is significant for its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to thiazoles and their derivatives. For instance:

  • Case Study 1 : A study on thiazole derivatives demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. Compounds similar to this compound showed promising results with Minimum Inhibitory Concentrations (MICs) as low as 2 µg/mL against resistant strains .
  • Case Study 2 : Another investigation into thiazole derivatives indicated broad-spectrum activity against various Gram-positive and Gram-negative bacteria. The incorporation of the 2,5-dimethylphenyl scaffold was noted to enhance antimicrobial efficacy .

Anticancer Activity

The anticancer properties of thiazole-containing compounds have been explored extensively:

  • Case Study 3 : Research on similar thiazole derivatives revealed cytotoxic effects against several cancer cell lines. For example, compounds exhibiting structural similarities to this compound demonstrated IC50 values in the low micromolar range for MCF-7 breast cancer cells .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Thiazole derivatives often act by inhibiting key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in target cells leading to apoptosis.
  • Interaction with Cellular Targets : The sulfonamide group may facilitate binding to specific receptors or enzymes critical for microbial survival or tumor growth.

Data Summary Table

Biological ActivityTarget Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialMRSA2 µg/mL
AntimicrobialE. faecium2 µg/mL
AnticancerMCF-7Low µM

Scientific Research Applications

Antiviral Activity

Recent studies have identified the compound as a potential norovirus inhibitor . It exhibits antiviral properties that are crucial in developing treatments for viral infections. The compound's structure allows it to interact effectively with viral proteins, thus inhibiting their function and preventing viral replication. A notable study demonstrated that modifications to the sulfonyl group can enhance the compound's efficacy against norovirus strains .

Anticancer Research

The compound's unique thiazolo-pyridine structure has been linked to anticancer activity. Research indicates that derivatives of this compound can induce apoptosis in cancer cells by disrupting cellular signaling pathways. The incorporation of the 2,5-dimethylphenyl sulfonyl group appears to enhance its selectivity towards cancerous cells compared to normal cells .

Neuroprotective Effects

Another area of research focuses on the neuroprotective properties of this compound. Preliminary studies suggest that it may help in conditions like Alzheimer's disease by reducing oxidative stress and inflammation in neuronal cells. The thiazolo-pyridine moiety is believed to play a critical role in these protective effects .

Pesticidal Properties

The compound shows promise as a pesticide due to its ability to disrupt metabolic processes in pests. Its sulfonamide group contributes to its effectiveness against a range of agricultural pests by targeting specific enzymes essential for their survival. Field trials have indicated a significant reduction in pest populations when treated with formulations containing this compound .

Plant Growth Regulation

In addition to its pesticidal properties, ethyl (5-((2,5-dimethylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate has been investigated for its potential as a plant growth regulator. Studies suggest that it can enhance root development and improve nutrient uptake in various crops, leading to increased yields and better crop health .

Polymer Development

The unique chemical structure of this compound allows it to be used as a building block in the synthesis of novel polymers. These polymers can exhibit enhanced thermal stability and mechanical properties compared to traditional materials. Research is ongoing into the use of this compound in creating smart materials that respond to environmental stimuli .

Nanotechnology

In nanotechnology, this compound is being explored for its potential in drug delivery systems. Its ability to form stable nanoparticles can facilitate targeted delivery of therapeutic agents directly to diseased tissues, minimizing side effects and improving treatment efficacy .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Features and Core Heterocycles

Target Compound
  • Core : Tetrahydrothiazolo[5,4-c]pyridine (bicyclic, partially saturated).
  • Substituents :
    • 5-position: 2,5-Dimethylphenylsulfonyl group.
    • 2-position: Ethyl carbamate.
Analog 1: Thiazol-5-ylmethyl Carbamates (Pharmacopeial Forum, 2017)
  • Core : Linear peptide-like backbones (e.g., hexan-2-ylcarbamate) with thiazole rings.
  • Substituents :
    • Hydroperoxypropan-2-yl groups (e.g., compound n, o, x, y).
    • Ureido linkages (e.g., compound z).
    • Multiple phenyl groups (e.g., 1,6-diphenylhexan-2-yl).
  • Key Differences :
    • Lack of fused bicyclic systems.
    • Greater structural complexity with peptide-like chains and hydroperoxy substituents.
Analog 2: Ethyl 7-chloromethyl-5-(2-chlorophenyl)-7-hydroxy-2-methylsulfanyl-4,5,6,7-tetrahydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylate (Acta Cryst., 2009)
  • Core : Tetrahydrotriazolo[1,5-a]pyrimidine (bicyclic, nitrogen-rich).
  • Substituents :
    • 2-Chlorophenyl group.
    • Methylsulfanyl and chloromethyl groups.
  • Key Differences :
    • Triazolo-pyrimidine core (three nitrogen atoms) vs. thiazolo-pyridine (sulfur and one nitrogen).
    • Chlorinated substituents vs. sulfonyl and carbamate groups.

Physicochemical Properties

Property Target Compound Thiazol-5-ylmethyl Carbamates Triazolo-pyrimidine
Molecular Weight ~400–450 g/mol (estimated) 600–800 g/mol (complex analogs) ~500 g/mol
Solubility Moderate (carbamate enhances) Low (hydrophobic diphenyl groups) Low (chlorophenyl reduces solubility)
LogP (Lipophilicity) ~2.5–3.5 (estimated) ~4.0–5.0 (highly lipophilic) ~3.0–4.0
  • Key Observations: The target compound’s ethyl carbamate may balance solubility and lipophilicity better than analogs with bulky hydrophobic groups. Sulfonyl and chlorophenyl substituents in both the target and triazolo-pyrimidine derivative reduce solubility compared to non-polar analogs.

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